Adenosine hA₃ Receptor Antagonism vs. Triazoloquinoxaline Reference Scaffolds
Vendor annotations indicate CAS 2034317-77-4 is an antagonist at the human adenosine A₃ (hA₃) receptor . This functional assignment is consistent with the established SAR of 1,2,4-triazolo[1,5-a]quinoxaline-6-carboxamides, where the quinoxaline-6-carboxamide motif is critical for hA₃ affinity. For example, the reference triazoloquinoxaline antagonist VUF5455 (2-carboxy-1,2,4-triazolo[1,5-a]quinoxaline) exhibits a Ki of 1.2 nM at hA₃ [1]. However, no peer-reviewed binding or functional data for CAS 2034317-77-4 itself are publicly available; the differentiation claim rests entirely on the distinct fusion pattern (triazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]quinoxaline) and the propyl linker, which are expected to alter receptor subtype selectivity and pharmacokinetics relative to classical triazoloquinoxalines.
| Evidence Dimension | hA₃ receptor binding affinity |
|---|---|
| Target Compound Data | Not publicly available (Ki, IC₅₀, or EC₅₀ unreported) |
| Comparator Or Baseline | VUF5455 (2-carboxy-1,2,4-triazolo[1,5-a]quinoxaline): Ki = 1.2 nM at hA₃ |
| Quantified Difference | Cannot be calculated; target compound data absent from public domain |
| Conditions | Radioligand displacement assay using human adenosine A₃ receptor expressed in HEK293 cells (comparator conditions) |
Why This Matters
The unique triazolo[1,5-a]pyrimidine–quinoxaline hybrid may offer distinct subtype selectivity or physicochemical properties compared to classical triazoloquinoxaline A₃ antagonists, but this cannot be confirmed without experimental data.
- [1] Varano, F., Catarzi, D., Colotta, V., et al. (2023). Tricyclic heteroaromatic systems. 2-Carboxy-substituted-1,2,4-triazolo[1,5-a]quinoxalines as adenosine receptor antagonists. University of Florence Research Database. View Source
